molecular formula C16H20N4OS2 B2663734 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1795458-84-2

2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2663734
CAS No.: 1795458-84-2
M. Wt: 348.48
InChI Key: DBVFEEDQTMSIPB-UHFFFAOYSA-N
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Description

2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a thiazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Thiazole Ring Formation: The thiazole ring is prepared using a condensation reaction between a thioamide and an α-haloketone.

    Piperidine Ring Synthesis: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the pyridine, thiazole, and piperidine intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
  • 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(pyridin-4-ylthio)-N-((1-(thiazol-3-yl)piperidin-3-yl)methyl)acetamide

Uniqueness

2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-pyridin-4-ylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-15(12-23-14-3-5-17-6-4-14)19-10-13-2-1-8-20(11-13)16-18-7-9-22-16/h3-7,9,13H,1-2,8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFEEDQTMSIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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